
5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide, also known as 2-chloro-N-(2,6-diethylphenyl)-5-furanmethanamine, is a synthetic compound that has been studied in recent years for its potential applications in the scientific research field. This molecule has a molecular formula of C15H19ClN2O and a molecular weight of 276.77 g/mol. It is an aromatic amide, containing a furan ring and an amide group, and is a derivative of 2-chloro-N-(2,6-diethylphenyl)-5-furanmethanamine.
Mécanisme D'action
The mechanism of action of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide is not fully understood. However, it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, and by inhibiting it, 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide can reduce inflammation. In addition, it has been found to have anti-cancer properties, and it is believed that this may be due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide have been studied in several scientific studies. It has been found to have anti-inflammatory and anti-cancer properties, and to be a useful inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, it has been found to have neuroprotective effects, and to be a potential treatment for several types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide in laboratory experiments include its availability, low cost, and its ability to inhibit the enzyme COX-2. However, there are some limitations that should be taken into consideration. For example, the compound is not water-soluble, so it must be administered in a suitable solvent. In addition, it is not stable in the presence of light and heat, so it must be stored in a dark, cool place.
Orientations Futures
The potential applications of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide are still being explored. Some of the possible future directions for this compound include further research into its anti-inflammatory and anti-cancer properties, as well as its potential applications in the treatment of neurodegenerative diseases. In addition, further research into its mechanism of action and its potential for use in other areas of scientific research could be beneficial.
Méthodes De Synthèse
The synthesis of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide has been reported in several scientific studies. The most common method involves the reaction of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide(2,6-diethylphenyl)-5-furanmethanamine with anhydrous ammonia in aqueous methanol. The reaction is carried out at room temperature and yields the desired product in high yields. Other methods have also been reported, such as the reaction of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide(2,6-diethylphenyl)-5-furanmethanamine with anhydrous sodium acetate in acetic acid, or the reaction of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide(2,6-diethylphenyl)-5-furanmethanamine with ethyl iodide in acetic acid.
Applications De Recherche Scientifique
5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide has been studied for its potential applications in scientific research. It has been found to be a useful inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, it has been found to have anti-inflammatory and anti-cancer properties, and has been studied as a potential treatment for several types of cancer. It has also been studied for its potential applications in the treatment of neurodegenerative diseases and as a potential neuroprotective agent.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-N-(2,6-diethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-14-8-7-9-15(4-2)20(14)23-21(24)19-13-12-18(25-19)16-10-5-6-11-17(16)22/h5-13H,3-4H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVPOSOSOOYUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide | |
CAS RN |
853314-70-2 |
Source


|
| Record name | 5-(2-CHLOROPHENYL)-N-(2,6-DIETHYLPHENYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

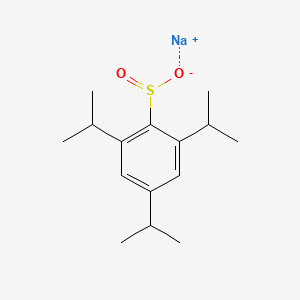
![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)

![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)
![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)
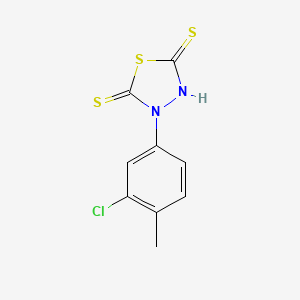
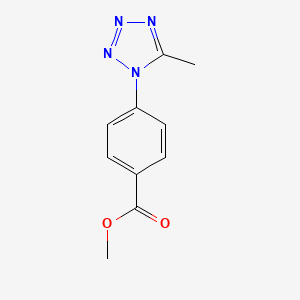
![methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612303.png)
![methyl 5-[(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612309.png)

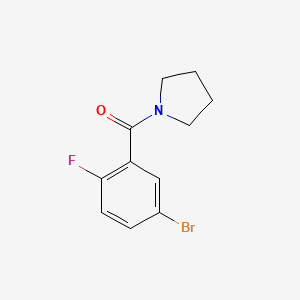
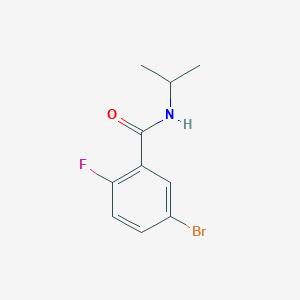
![2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B6612334.png)